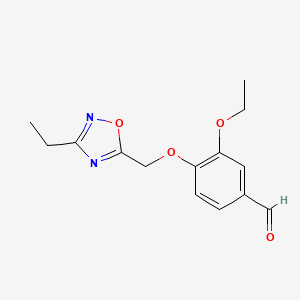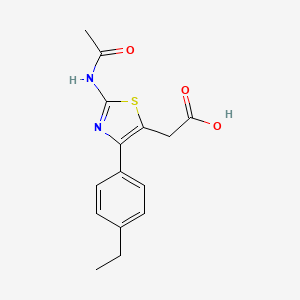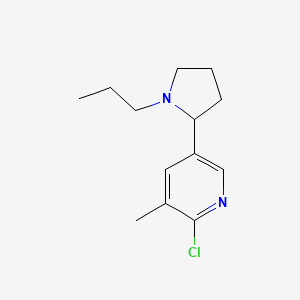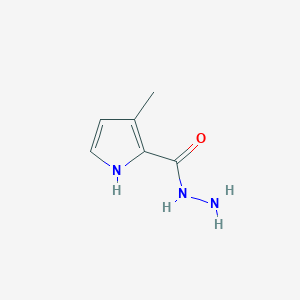
3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C14H16N2O4 It is characterized by the presence of an ethoxy group, an oxadiazole ring, and a benzaldehyde moiety
Vorbereitungsmethoden
The synthesis of 3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-ethyl-1,2,4-oxadiazole-5-methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions (e.g., heating, solvents).
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing oxadiazole rings.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can be compared with other similar compounds, such as:
3-Ethoxy-4-hydroxybenzaldehyde: This compound is structurally similar but lacks the oxadiazole ring, which may result in different chemical and biological properties.
3-Ethoxy-4-methoxybenzaldehyde:
The presence of the oxadiazole ring in this compound makes it unique and potentially more versatile in terms of its chemical and biological activities.
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
3-ethoxy-4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O4/c1-3-13-15-14(20-16-13)9-19-11-6-5-10(8-17)7-12(11)18-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
KYHIDEMPCSQRAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11814297.png)
![4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B11814302.png)
![bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate](/img/structure/B11814304.png)



![3-Benzothiazol-2-yl-4-[3-(4-chloro-phenoxy)-phenyl]-but-3-enoic acid](/img/structure/B11814346.png)


